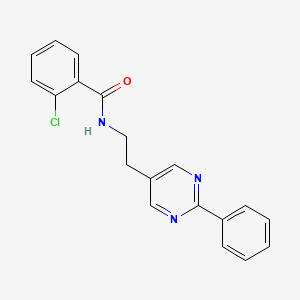

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is also known as GNE-7915 and is a potent and selective inhibitor of the protein NEDD8-activating enzyme (NAE), which is essential for the activation of the NEDD8 protein. NAE is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation. In

Scientific Research Applications

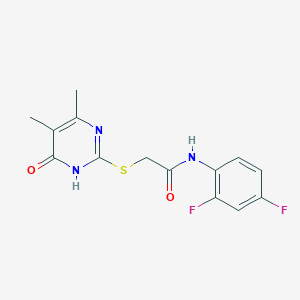

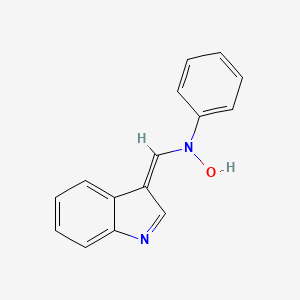

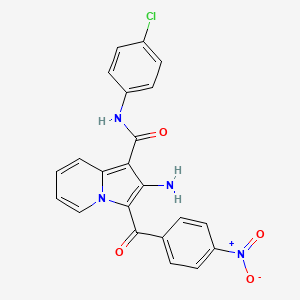

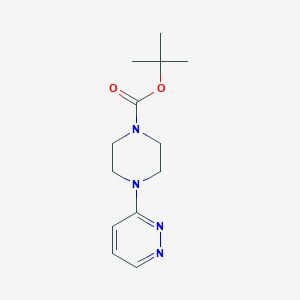

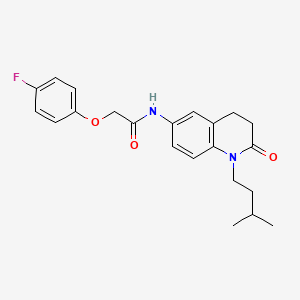

Synthesis and Characterization of Novel Compounds

Researchers have developed methods for synthesizing novel derivatives of pyrimidine and benzamide compounds, characterized by their structural diversity and potential for various biological activities. For instance, substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy against several strains of bacteria and fungi. These compounds exhibit potential as leads for further pharmaceutical development due to their appreciable activity (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).

Antimicrobial and Antifungal Activity

Several studies have focused on the antimicrobial and antifungal properties of pyrimidine derivatives. Compounds containing phenyl, chlorophenyl, and nitrophenyl moieties have shown significant activity, comparable or superior to standard drugs like Streptomycin and Amphotericin-B. These findings underscore the therapeutic potential of these compounds in treating infections caused by bacteria and fungi (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).

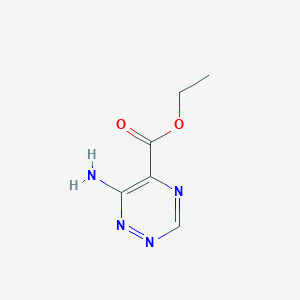

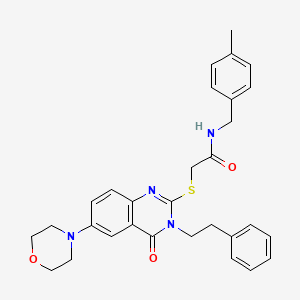

Biological Evaluation for Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, demonstrating notable effects in inhibiting cell proliferation and inflammation. These compounds present a promising avenue for the development of new therapeutic agents targeting cancer and inflammatory diseases (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes involved in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various cellular pathways .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

It is likely that various environmental factors could influence the action of the compound .

properties

IUPAC Name |

2-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-17-9-5-4-8-16(17)19(24)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKKOBELUFFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)